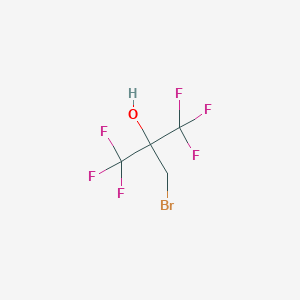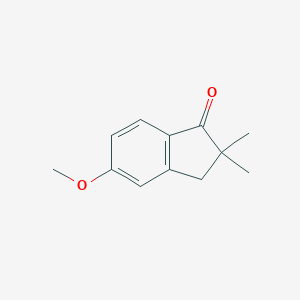
5-Methoxy-2,2-dimethylindanone
Vue d'ensemble
Description
5-Methoxy-2,2-dimethylindanone, also known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. It is a synthetic compound that has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological processes of the human body. The purpose of
Applications De Recherche Scientifique
5-Methoxy-2,2-dimethylindanone has been used in scientific research to study its effects on the human body. It has been shown to have psychoactive properties, and it has been used as a model compound to study the mechanism of action of other psychoactive drugs. 5-Methoxy-2,2-dimethylindanone has also been used to study the effects of psychoactive drugs on the brain and nervous system.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2,2-dimethylindanone is not fully understood, but it is believed to act as a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. This activation of serotonin receptors is thought to be responsible for the psychoactive effects of 5-Methoxy-2,2-dimethylindanone.
Effets Biochimiques Et Physiologiques
5-Methoxy-2,2-dimethylindanone has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation and reward processing. 5-Methoxy-2,2-dimethylindanone has also been shown to increase heart rate and blood pressure, and it can cause changes in body temperature and respiration rate.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Methoxy-2,2-dimethylindanone in lab experiments include its ability to act as a model compound for studying the effects of other psychoactive drugs, its ability to activate serotonin receptors in the brain, and its ability to increase the levels of serotonin and dopamine. However, the limitations of using 5-Methoxy-2,2-dimethylindanone in lab experiments include its psychoactive properties, which can make it difficult to control for confounding variables, and its potential for causing adverse effects on the human body.
Orientations Futures
There are a number of future directions for research on 5-Methoxy-2,2-dimethylindanone. One area of research is to study the effects of 5-Methoxy-2,2-dimethylindanone on specific serotonin receptor subtypes, which could lead to the development of new drugs for the treatment of mood disorders. Another area of research is to study the long-term effects of 5-Methoxy-2,2-dimethylindanone on the brain and nervous system, which could help to identify potential risks associated with its use. Finally, research could be done to develop new synthesis methods for 5-Methoxy-2,2-dimethylindanone that are more efficient and environmentally friendly.
Propriétés
Numéro CAS |
124688-06-8 |
|---|---|
Nom du produit |
5-Methoxy-2,2-dimethylindanone |
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
5-methoxy-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-8-6-9(14-3)4-5-10(8)11(12)13/h4-6H,7H2,1-3H3 |
Clé InChI |
ZENPNFPJVPODJW-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)OC)C |
SMILES canonique |
CC1(CC2=C(C1=O)C=CC(=C2)OC)C |
Synonymes |
2,3-DIHYDRO-2,2-DIMETHYL-5-METHOXY-1H-INDEN-1-ONE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

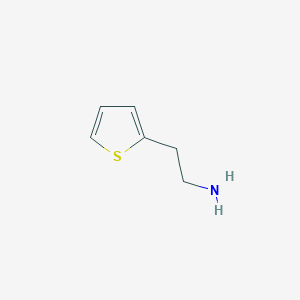
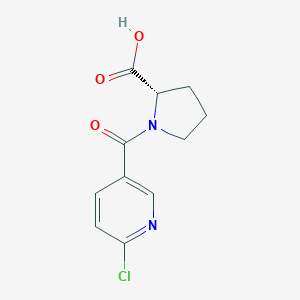
![6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B45407.png)
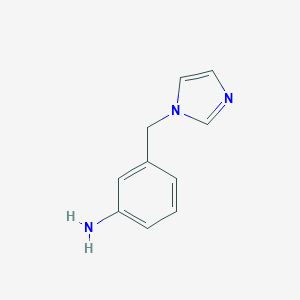
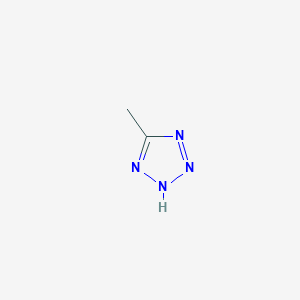
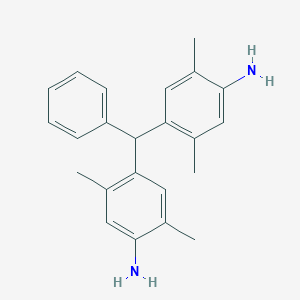
![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)
![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)
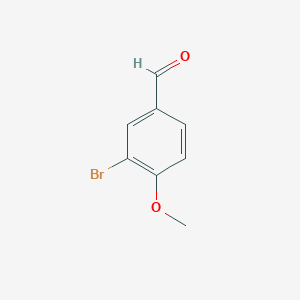
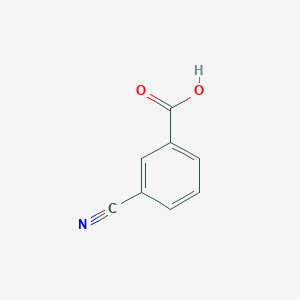
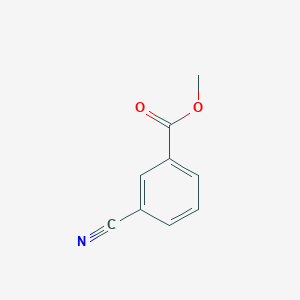
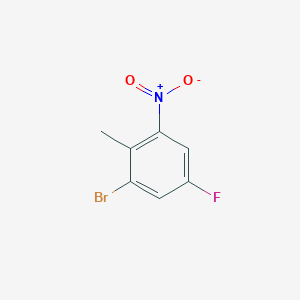
![N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B45432.png)
